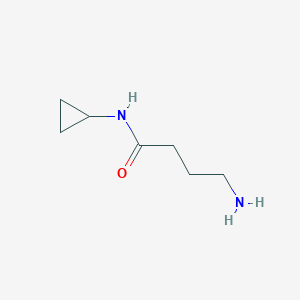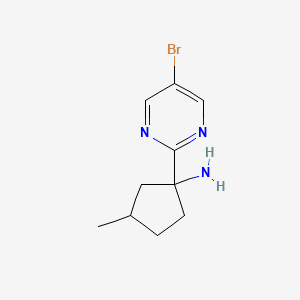
1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine is a heterocyclic organic compound that features a bromopyrimidine moiety attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyrimidine and 3-methylcyclopentanone.
Formation of Intermediate: The 5-bromopyrimidine is reacted with a suitable amine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound has a similar bromopyrimidine structure but with a piperazine ring instead of a cyclopentane ring.
5-Bromo-2-(piperidin-1-yl)pyrimidine: Similar to the above compound but with a piperidine ring.
Uniqueness
1-(5-Bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine is unique due to the presence of the cyclopentane ring, which can impart different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H14BrN3 |
|---|---|
Peso molecular |
256.14 g/mol |
Nombre IUPAC |
1-(5-bromopyrimidin-2-yl)-3-methylcyclopentan-1-amine |
InChI |
InChI=1S/C10H14BrN3/c1-7-2-3-10(12,4-7)9-13-5-8(11)6-14-9/h5-7H,2-4,12H2,1H3 |
Clave InChI |
LPCGFQKTOAZTKV-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)(C2=NC=C(C=N2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[3.2.1.0,2,4]octan-6-amine](/img/structure/B13165316.png)
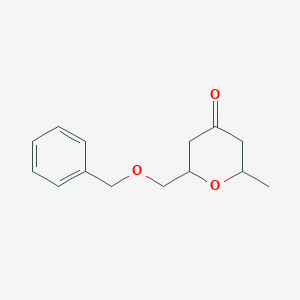
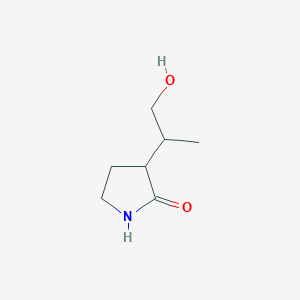
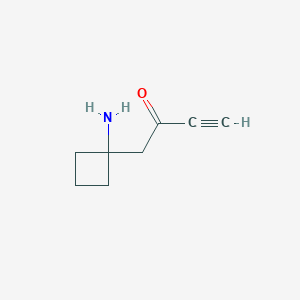
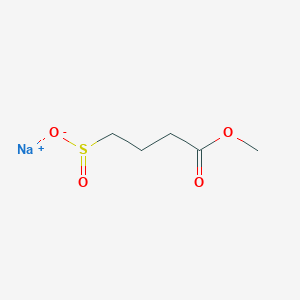
![Tricyclo[4.2.1.0,2,5]nonan-3-amine](/img/structure/B13165336.png)
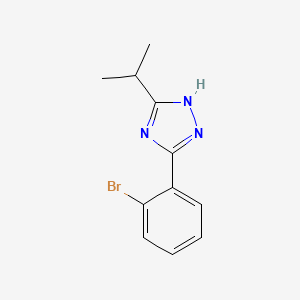
![2-chloro-1-[2-(4-ethoxyphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13165354.png)

![1,5,8-Trioxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13165364.png)
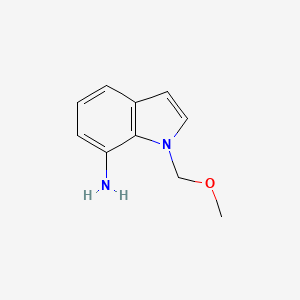
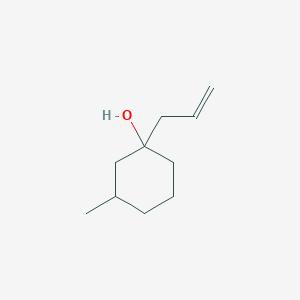
![[(R)-{[(R)-[(2S)-4,4-dimethyl-1,3-dioxolan-2-yl][(trimethylsilyl)oxy]methyl](phenyl)phosphoryl}[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]trimethylsilane](/img/structure/B13165375.png)
